molecular formula C17H22N2O B5878075 1-[(2-methoxy-1-naphthyl)methyl]-4-methylpiperazine

1-[(2-methoxy-1-naphthyl)methyl]-4-methylpiperazine

Cat. No. B5878075
M. Wt: 270.37 g/mol
InChI Key: VTTVSXRLXLDZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-methoxy-1-naphthyl)methyl]-4-methylpiperazine, also known as MNMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNMP is a piperazine derivative that belongs to the class of psychoactive substances known as designer drugs.

Mechanism of Action

The exact mechanism of action of 1-[(2-methoxy-1-naphthyl)methyl]-4-methylpiperazine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI), which increases the levels of these neurotransmitters in the brain. This leads to an increase in mood and a decrease in pain perception.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant effect on the levels of neurotransmitters in the brain, specifically serotonin and dopamine. This compound has been shown to increase the levels of these neurotransmitters in the brain, leading to an increase in mood and a decrease in pain perception. This compound has also been shown to have anti-inflammatory properties, reducing inflammation in the body.

Advantages and Limitations for Lab Experiments

1-[(2-methoxy-1-naphthyl)methyl]-4-methylpiperazine has several advantages as a research compound. It is relatively easy to synthesize and has been shown to have significant effects on neurotransmitter levels in the brain. However, this compound has limitations as well. It has not been extensively studied, and its long-term effects are still unknown.

Future Directions

There are several future directions for the study of 1-[(2-methoxy-1-naphthyl)methyl]-4-methylpiperazine. First, more research is needed to fully understand the mechanism of action of this compound. Second, studies are needed to determine the long-term effects of this compound on the brain and body. Finally, this compound could be studied as a potential treatment for other neurological disorders, such as schizophrenia and bipolar disorder.
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and Parkinson's disease. This compound acts as an SSRI and DRI, leading to an increase in mood and a decrease in pain perception. This compound has several advantages as a research compound, but its long-term effects are still unknown. There are several future directions for the study of this compound, including further research into its mechanism of action and potential use in the treatment of other neurological disorders.

Scientific Research Applications

1-[(2-methoxy-1-naphthyl)methyl]-4-methylpiperazine has been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and Parkinson's disease. In addition, this compound has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

1-[(2-methoxynaphthalen-1-yl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-18-9-11-19(12-10-18)13-16-15-6-4-3-5-14(15)7-8-17(16)20-2/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTVSXRLXLDZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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